molecular formula C23H19N3O4S B2469159 Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-94-6

Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2469159
M. Wt: 433.48
InChI Key: CRTVPEQEZBPVPM-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate” is a complex organic molecule that contains several functional groups and rings . It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms, fused with a thiophene ring, which is a five-membered ring containing one sulfur atom . The molecule also contains an amide group (benzoyl amino), a ketone group (4-oxo), and an ester group (ethyl carboxylate) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and thiophene rings, along with the various functional groups . These groups would likely influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure . For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors like the size of the molecule, the functional groups present, and the overall polarity .

Scientific Research Applications

Synthesis and Fluorescence Applications

Research involving trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, such as those synthesized from compounds with similar structural motifs, has unveiled novel fluorescent molecules. These molecules are attractive fluorophores due to their strong fluorescence intensity and numerous binding sites, suggesting their potential utility in biochemical and medical imaging applications (Yan‐Chao Wu et al., 2006).

Antitumor Activity

A study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives demonstrated significant anti-tumor effects in mouse tumor model cancer cell lines and human cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). This suggests that compounds within this chemical class could be explored further as potential chemotherapeutic agents (I. Nassar et al., 2015).

Cytotoxicity and Cancer Research

The synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential for further research in cancer treatment strategies (Ashraf S. Hassan et al., 2014).

Pharmacological Screening

Another study explored the synthesis and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives, revealing good antimicrobial activity against various bacteria and fungi. Additionally, some synthesized compounds displayed antioxidant properties, suggesting their utility in developing new antimicrobial and antioxidant agents (B. Dey et al., 2022).

Safety And Hazards

Without specific safety data or MSDS information, it’s difficult to provide accurate safety and hazard information for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications . This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)16-12-8-7-9-14(16)2)18(17)22(28)26(25-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTVPEQEZBPVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

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